molecular formula C9H12O4 B096676 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester CAS No. 17447-60-8

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester

Cat. No. B096676
CAS RN: 17447-60-8
M. Wt: 184.19 g/mol
InChI Key: BTHUKAQVHWDTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380656

Procedure details

To a solution of 36.6 g (1.6 g-atom) of sodium in 500 ml of anhydrous ethanol was added 105.5 g (0.80 mol) of dimethyl malonate. After several minutes, while maintaining the temperature at 60° C., 250 ml anhydrous methanol was added to solubilize the precipated sodium malonate salt. The freshly prepared disodiomalonate methanol solution was added to 100.0 g (0.80 mol) trans 1,4-dichlorobutene-2 heated to 60°-70° C. at a rate to allow a gentle reflux in the condenser. When the addition was completed, the reaction mixture was refluxed with stirring for an additional 4 hours. The reaction mixture was then cooled to ambient temperature, filtered and the resulting filtrate concentrated. Distillation of the crude product under reduced pressure afforded 82 g (44.5%) of the desired product dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. B.p. 73°-78° at 1.25 mm Hg; nD24 1.4612; [lit. B.p. 71°- 73° (1 mm); nD25 1.4602].
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
105.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodiomalonate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
44.5%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:9][CH3:10])(=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C([O-])(=O)CC([O-])=O.[Na+].[Na+].CO.[Na]C([Na])(C(O)=O)C(O)=O.[CH2:31](Cl)/[CH:32]=[CH:33]/[CH2:34]Cl>C(O)C.CO>[CH:32]([CH:33]1[CH2:34][C:3]1([C:2]([O:9][CH3:10])=[O:8])[C:4]([O:6][CH3:7])=[O:5])=[CH2:31] |f:2.3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
105.5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Three
Name
disodiomalonate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.[Na]C(C(=O)O)(C(=O)O)[Na]
Name
Quantity
100 g
Type
reactant
Smiles
C(/C=C/CCl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for an additional 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After several minutes
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60°-70° C. at a rate
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux in the condenser
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=C)C1C(C1)(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 44.5%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.